![molecular formula C29H23N3O3S B4994309 4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4994309.png)
4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group, a quinoxaline moiety, and a benzamide core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the quinoxaline derivative, followed by the introduction of the sulfonyl group and the benzamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide and quinoxaline moieties can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with molecular targets and pathways. The sulfonyl group and quinoxaline moiety play crucial roles in binding to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]methyl}-N-[3-(2-pyridyl)phenyl]benzamide
- 4-{[(4-Methylphenyl)sulfonyl]methyl}-N-[3-(2-quinolinyl)phenyl]benzamide
- 4-{[(4-Methylphenyl)sulfonyl]methyl}-N-[3-(2-isoquinolinyl)phenyl]benzamide
Uniqueness
4-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the quinoxaline moiety, in particular, distinguishes it from other similar compounds, providing distinct interactions and effects in various applications.
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfonylmethyl]-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S/c1-20-9-15-25(16-10-20)36(34,35)19-21-11-13-22(14-12-21)29(33)31-24-6-4-5-23(17-24)28-18-30-26-7-2-3-8-27(26)32-28/h2-18H,19H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDYLUIKLEANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
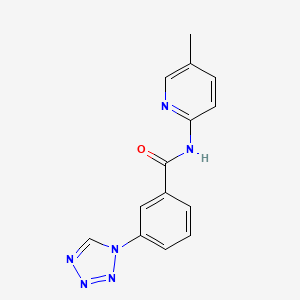

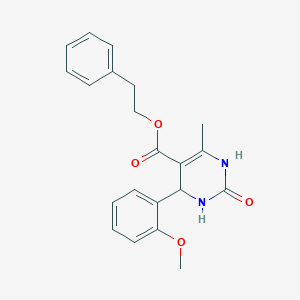
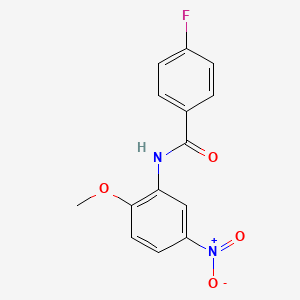
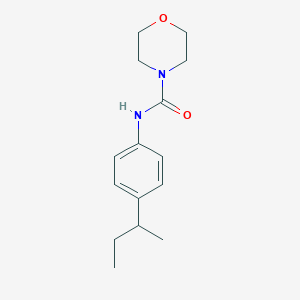
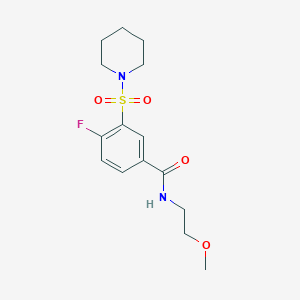
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)

![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
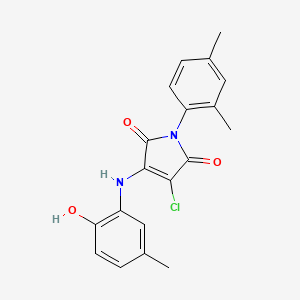
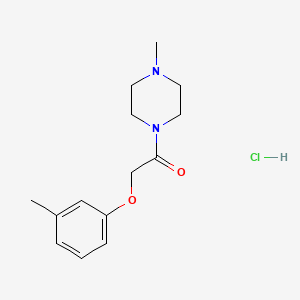

![(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one](/img/structure/B4994314.png)
![[2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl] acetate](/img/structure/B4994332.png)
